3-Nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

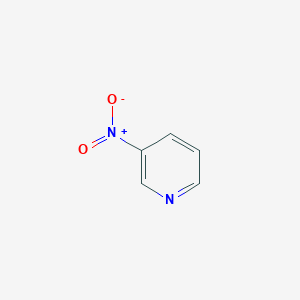

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-7(9)5-2-1-3-6-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLILRKBRWXALIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179947 | |

| Record name | 3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-26-9 | |

| Record name | 3-Nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Nitropyridine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This document serves as an in-depth technical guide on the fundamental properties, synthesis, reactivity, and applications of 3-Nitropyridine. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Chemical and Physical Properties

This compound is a pale brown, crystalline solid at room temperature. It is a key heterocyclic building block utilized in a wide array of research and industrial applications, from pharmaceutical development to materials science. Its distinct chemical properties are largely dictated by the presence of the electron-withdrawing nitro group on the pyridine (B92270) ring.

General Properties

The fundamental identifiers and descriptors for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2530-26-9 | |

| Molecular Formula | C₅H₄N₂O₂ | |

| Molecular Weight | 124.10 g/mol | |

| Canonical SMILES | C1=CC(=CN=C1)--INVALID-LINK--[O-] | [1] |

| InChI Key | QLILRKBRWXALIE-UHFFFAOYSA-N | [1] |

Physical Properties

Quantitative physical characteristics of this compound are crucial for its application in experimental settings.

| Property | Value | Conditions | Reference |

| Appearance | Pale brown or white to yellow needle-like crystals | Ambient | |

| Melting Point | 35-40 °C | ||

| Boiling Point | 216 °C | 760 mmHg | |

| Density | ~1.33 g/cm³ | 20 °C | |

| Flash Point | 107.2 °C | ||

| pKa | 0.79 | 25°C, μ=0.02 | |

| Solubility | Soluble in methanol (B129727) and other organic solvents; slightly soluble in water. |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

NMR Spectroscopy

The following are typical chemical shifts observed for this compound.

Table 2.1: ¹H NMR Spectroscopic Data Solvent: CDCl₃

| Proton | Chemical Shift (δ, ppm) |

| H-2 | ~9.5 |

| H-6 | ~8.8 |

| H-4 | ~8.4 |

| H-5 | ~7.6 |

Table 2.2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~154 |

| C-6 | ~148 |

| C-3 | ~145 |

| C-4 | ~134 |

| C-5 | ~124 |

Infrared (IR) Spectroscopy

Key IR absorption peaks are indicative of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3100-3000 | Medium | Aromatic C-H Stretch | [2][3] |

| 1570-1490 | Strong | Asymmetric NO₂ Stretch | [3][4] |

| 1390-1300 | Strong | Symmetric NO₂ Stretch | [3][4] |

| 1600-1400 | Medium | Aromatic C=C and C=N Stretch | [2][3] |

Mass Spectrometry

The mass spectrum of this compound shows a distinct fragmentation pattern.

| m/z | Ion | Notes |

| 124 | [M]⁺ | Molecular Ion |

| 94 | [M-NO]⁺ | Loss of nitric oxide |

| 78 | [M-NO₂]⁺ | Loss of nitro group, pyridine cation |

| 51 | [C₄H₃]⁺ | Fragmentation of the pyridine ring |

Synthesis and Experimental Protocols

The direct nitration of pyridine under standard electrophilic aromatic substitution conditions is generally inefficient due to the deactivation of the ring by the protonated nitrogen atom. Therefore, several alternative methods have been developed.

Protocol: Oxidation of 3-Aminopyridine

This method provides a moderate yield of this compound through the oxidation of the more readily available 3-Aminopyridine.

-

Reagents: 3-Aminopyridine, fuming sulfuric acid, hydrogen peroxide.

-

Procedure:

-

Dissolve 3-Aminopyridine in fuming sulfuric acid, ensuring the temperature is controlled in an ice bath.

-

Slowly add hydrogen peroxide dropwise to the solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) to complete precipitation.

-

Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography.

-

-

Yield: Approximately 45%.

Protocol: Nitration of Pyridine with Dinitrogen Pentoxide

A more direct, high-yield synthesis involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with sulfur dioxide.

-

Reagents: Pyridine, dinitrogen pentoxide (N₂O₅), organic solvent (e.g., CH₂Cl₂), aqueous sodium bisulfite (NaHSO₃) or SO₂.

-

Procedure:

-

React pyridine with N₂O₅ in an organic solvent. This forms the N-nitropyridinium ion intermediate.

-

Treat the intermediate mixture with an aqueous solution of SO₂ or NaHSO₃.

-

This step facilitates a[5][6] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.

-

Extract the product from the aqueous layer using an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting this compound.

-

-

Yield: Can be as high as 77%.

Reactivity and Applications

The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis.

Key Reactions

-

Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amino group, yielding 3-Aminopyridine. This is a crucial step in the synthesis of many pharmaceuticals and is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin and hydrochloric acid.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, C6). This allows for the introduction of various nucleophiles.

-

Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of hydrogen atoms by nucleophiles, enabling the synthesis of compounds like 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity.

Applications in Research and Development

This compound and its derivatives are pivotal in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the development of biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents. Nitropyridines are recognized as "privileged structural motifs" in drug design.

-

Agrochemicals: It is used in the formulation of pesticides and herbicides.

-

Materials Science: Researchers are investigating its use in creating novel materials, such as conductive polymers and components for organic light-emitting diodes (OLEDs).

-

Dyes and Pigments: The chromophoric nature of the nitroaromatic system makes it a useful precursor in the synthesis of dyes and pigments.

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, recent research has highlighted the potent anti-cancer activity of certain this compound analogues. These compounds have been identified as a novel class of microtubule-targeting agents.

Anti-Cancer Activity

Studies have shown that specific this compound derivatives exhibit potent anti-cancer effects across a broad range of cancer types. They are selective for rapidly dividing cancer cells while having minimal effect on healthy cells in vitro. Their mechanism involves the disruption of microtubule dynamics, a critical process for cell division.

-

Mechanism of Action: These analogues bind to the colchicine-binding site at the interface of α- and β-tubulin subunits. This interaction inhibits tubulin polymerization, preventing the formation of functional microtubules.

-

Cellular Effect: The disruption of the microtubule network leads to a cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in cancer cells.

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details | Reference |

| GHS Pictogram(s) | Danger | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 0-8 °C in a cool, dark place. |

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a foundational chemical for advanced synthesis. Its well-defined physical and spectroscopic properties, coupled with its versatile reactivity, make it an invaluable tool for researchers. The development of novel synthetic routes has improved its accessibility, while ongoing research into its derivatives, particularly in the area of oncology, demonstrates its significant potential for future applications in drug discovery and materials science. Strict adherence to safety protocols is mandatory when working with this compound.

References

- 1. This compound | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. This compound(2530-26-9) 1H NMR [m.chemicalbook.com]

- 6. Solved Open the file titled Nitropyridine.mnova. Integrate | Chegg.com [chegg.com]

An In-depth Technical Guide to the Synthesis and Reactivity of 3-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 3-nitropyridine, a key building block in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The unique electronic properties conferred by the nitro group on the pyridine (B92270) ring make it a versatile intermediate for a wide range of chemical transformations.[2]

Synthesis of this compound

The synthesis of this compound is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[3][4] Direct nitration often requires harsh conditions and results in low yields.[5] Consequently, several strategies have been developed to overcome these limitations.

Direct Nitration of Pyridine

Direct nitration methods aim to introduce a nitro group directly onto the pyridine ring.

-

Nitric Acid in Trifluoroacetic Anhydride (B1165640): This method utilizes the in-situ generation of a potent nitrating agent from nitric acid and trifluoroacetic anhydride, allowing the reaction to proceed under more effective conditions than traditional mixed acids.[3] Yields for this method can vary significantly depending on the substrate, typically ranging from 10-83%.[3][6]

-

Dinitrogen Pentoxide (N₂O₅): The reaction of pyridine with dinitrogen pentoxide in an organic solvent generates an N-nitropyridinium ion. Subsequent reaction with sulfur dioxide or sodium bisulfite in water leads to the formation of this compound.[5][7] This method can provide good yields, with reports of up to 77%.[5][7] The mechanism is believed to involve a[3][8] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring.[5][7]

-

Dearomatization-Rearomatization Strategy: A modern approach for the meta-selective nitration of pyridines involves a dearomatization-rearomatization strategy. This method provides a practical route to meta-nitrated pyridines under mild conditions.[9]

| Method | Reagents | Typical Yield | Reference |

| Nitric Acid in Trifluoroacetic Anhydride | Conc. HNO₃, Trifluoroacetic Anhydride | 10-83% | [3][6] |

| Dinitrogen Pentoxide | N₂O₅, SO₂/HSO₃⁻ in water | 77% | [5][7] |

| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | Moderate-Good | [9] |

Synthesis from Substituted Pyridines

An alternative to direct nitration is to start with a pre-functionalized pyridine and modify it to introduce the nitro group.

-

From 2-Chloro-5-nitropyridine (B43025): this compound can be prepared from commercially available 2-chloro-5-nitropyridine in a two-step synthesis.[10]

-

Nitration of Pyridine-N-Oxide: The nitration of pyridine-N-oxide is a common strategy to activate the pyridine ring towards electrophilic substitution, primarily at the 4-position.[4][8] However, this method is more relevant for the synthesis of 4-nitropyridine (B72724) derivatives.

Experimental Protocols

Method 1: Nitration with Nitric Acid in Trifluoroacetic Anhydride [3][11]

-

Chill trifluoroacetic anhydride in an ice bath.

-

Slowly add the pyridine or substituted pyridine to the chilled trifluoroacetic anhydride and stir for 2 hours.

-

Add concentrated nitric acid dropwise to the mixture.

-

After stirring for 9-10 hours, slowly pour the solution into a chilled aqueous solution of sodium metabisulfite.

-

Adjust the pH to 6-7 with concentrated NaOH under cooling.

-

Extract the product with chloroform.

Method 2: Nitration using Dinitrogen Pentoxide (Bakke's Procedure) [5]

-

Treat the pyridine with dinitrogen pentoxide (N₂O₅).

-

Follow by the addition of an aqueous solution of sodium bisulfite (NaHSO₃).

Reactivity of this compound

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack and facilitating other transformations.[2]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.[12][13] This allows for the introduction of various functional groups.

-

Amination: this compound can be substituted with ammonia (B1221849) and amines via the vicarious substitution method or oxidative substitution method at the position para to the nitro group, yielding 4-substituted-2-alkylamino-5-nitropyridines.[5] Another method involves the use of hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) for amination at the 6-position.[14]

-

Displacement of other leaving groups: In appropriately substituted nitropyridines, other leaving groups such as halogens can be readily displaced by nucleophiles. For instance, in 2-chloro-5-nitropyridine, the chlorine atom is activated by the nitro group and can be displaced by various nucleophiles.[13]

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: A generalized workflow for nucleophilic aromatic substitution reactions on nitropyridines.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 3-aminopyridine, a valuable synthetic intermediate.[15][16]

-

Catalytic Hydrogenation: This is a common method for the reduction of nitro groups.

-

Metal-Acid Systems: Reagents such as zinc and hydrochloric acid are effective for this reduction.[15][17]

-

Electrochemical Reduction: 3-Nitropyridines can be reduced electrochemically in an acidic solution to prepare 3-aminopyridines.[18]

-

Sonochemical Reduction: The use of ultrasound has been shown to increase the yields in the reduction of vicinally substituted nitropyridines with Zn/NH₄Cl/EtOH.[19]

| Reducing Agent/Method | Product | Reference(s) |

| Zinc and Hydrochloric Acid | 3-Aminopyridine | [15][17] |

| Electrochemical Reduction | 3-Aminopyridine | [18] |

| Zn/NH₄Cl/EtOH (Ultrasound) | 3-Hydroxylaminopyridines | [19] |

Signaling Pathway: Reduction of this compound to 3-Aminopyridine

Caption: The reduction of this compound to form 3-aminopyridine.

Cross-Coupling Reactions

This compound derivatives, particularly halo-substituted ones, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[20] These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

-

Suzuki-Miyaura Coupling: 3-Bromo-5-nitropyridine can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to synthesize 3-nitro-5-phenylpyridine.[20]

Experimental Protocol

Suzuki-Miyaura Coupling of 3-Bromo-5-nitropyridine [20]

-

To a dry round-bottom flask, add 3-bromo-5-nitropyridine, phenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate (B1210297) and triphenylphosphine (B44618) as the catalyst system.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and add a degassed solvent mixture of 1,4-dioxane (B91453) and water.

-

Heat the reaction mixture to 80-100°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, dilute with ethyl acetate and water, and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Logical Relationship: Suzuki-Miyaura Coupling

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Nitropyridines are crucial intermediates in the pharmaceutical industry.[2][4] The versatile reactivity of the nitropyridine core allows for the synthesis of a wide range of biologically active molecules.[21] For example, this compound analogues have been identified as novel microtubule-targeting agents with potent anti-cancer effects.[22] The synthesis of various heterocyclic systems with potential therapeutic applications often starts from nitropyridine precursors.[21] For instance, 3-aminopyridine, derived from the reduction of this compound, is a precursor for various pharmaceuticals.[15] Furthermore, nitropyridines are used in the synthesis of compounds for positron-emission tomography (PET) imaging.[21]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitropyridine (CAS No. 2530-26-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitropyridine, identified by the CAS number 2530-26-9, is a pivotal heterocyclic compound. Structurally, it consists of a pyridine (B92270) ring substituted with a nitro group at the third position. This substitution pattern significantly influences the electronic properties of the ring, making this compound a versatile and valuable intermediate in organic synthesis.[1] Its unique reactivity is leveraged in the development of a wide array of functional molecules, particularly in the pharmaceutical, agrochemical, and material science sectors.[1] In medicinal chemistry, it serves as a crucial building block for synthesizing biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | References |

| CAS Number | 2530-26-9 | [1][3][4][5] |

| Molecular Formula | C₅H₄N₂O₂ | [1][3][4][5][6] |

| Molecular Weight | 124.10 g/mol | [1][3][4][5][6] |

| Appearance | Pale brown to yellow crystalline solid/powder | [1][7][8] |

| Melting Point | 35 - 42 °C | [1][3][6][7][9] |

| Boiling Point | 216 °C | [7][9][10] |

| Density | 1.33 g/cm³ (at 20 °C) | [7][9] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1][7] |

| InChI Key | QLILRKBRWXALIE-UHFFFAOYSA-N | [5][6][9] |

| SMILES | C1=CC(=CN=C1)--INVALID-LINK--[O-] | [3][5] |

Spectroscopic Information: Comprehensive spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, Raman, and Mass Spectrometry (GC-MS), are available for structural confirmation and analysis.[11][12][13][14]

Synthesis and Experimental Protocols

Direct electrophilic nitration of pyridine yields this compound in very low amounts, rendering the method synthetically impractical.[15] More efficient and high-yield synthetic routes have been developed.

Recommended Synthesis: Bakke's Procedure

A highly effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then undergoes a[1][16] sigmatropic rearrangement upon treatment with sulfur dioxide or bisulfite to yield this compound.[15][17] This procedure can achieve yields as high as 77%.[15][17]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Bakke's Procedure

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve pyridine in a suitable organic solvent (e.g., liquid SO₂ or dichloromethane).

-

Formation of Intermediate: Cool the solution to a low temperature (e.g., -20 °C to 0 °C). Slowly add a solution of dinitrogen pentoxide (N₂O₅) in the same solvent while maintaining the temperature. The reaction forms the N-nitropyridinium nitrate intermediate.[15][17]

-

Rearrangement: Once the formation of the intermediate is complete, carefully add an aqueous solution of sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) to the reaction mixture.

-

Reaction Progression: Allow the mixture to stir, during which the nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring via a[1][16] sigmatropic shift.[15][17]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or GC), neutralize the mixture. Extract the product with an appropriate organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization to yield the final product.

Chemical Reactivity and Applications

The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[1][15][17]

Nucleophilic Aromatic Substitution

This compound readily undergoes nucleophilic substitution with various nucleophiles, such as amines and ammonia, primarily at the 2- and 6-positions (para and ortho to the nitro group).[15][17] This reactivity is fundamental to its role as a precursor in synthesizing more complex heterocyclic systems.[2][18]

General Protocol for Vicarious Nucleophilic Substitution (VNS):

-

Setup: Dissolve this compound in an anhydrous polar aprotic solvent like DMSO.

-

Reagent Addition: Add the nucleophile (e.g., an amine or a carbanion precursor) and a strong base (e.g., potassium tert-butoxide) to the solution at a controlled temperature.

-

Reaction: The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by base-induced elimination to yield the substituted product.[19]

-

Quenching and Isolation: The reaction is quenched with water, and the product is extracted, isolated, and purified using standard laboratory techniques.

Role in Drug Development and Biological Activity

This compound is a "privileged structural motif" in drug design.[2] Its derivatives have demonstrated a wide range of biological activities.

Mechanism of Action: Microtubule-Targeting Anti-Cancer Agents

Recent studies have identified analogues of this compound as a novel class of potent microtubule-targeting agents with significant anti-cancer effects across various cancer types.[20]

-

Tubulin Binding: These compounds bind to the colchicine-site at the interface of α- and β-tubulin subunits.[20]

-

Inhibition of Polymerization: This binding event inhibits tubulin polymerization, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[20]

-

Cell Cycle Arrest: The disruption of microtubule function leads to a marked arrest of the cell cycle in the G2/M phase.[20]

-

Apoptosis Induction: Ultimately, this sustained cell cycle arrest triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[20]

Caption: Signaling pathway of this compound analogs.

Safety and Handling

This compound is classified as toxic if swallowed, may cause skin and respiratory irritation, and can cause serious eye damage.[5][6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory. Store in a tightly closed container in a cool, dry place.[3]

Conclusion

This compound (CAS 2530-26-9) is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, enable the efficient synthesis of complex molecular architectures. The discovery of its analogues as potent microtubule-targeting agents highlights its continuing importance in the development of novel therapeutics, reaffirming its status as a compound of significant interest to the scientific and drug development communities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 2530-26-9 [sigmaaldrich.com]

- 7. 3-Nitropyridin – Wikipedia [de.wikipedia.org]

- 8. CAS 2530-26-9 this compound - SRD ORGANICS [srdorganics.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound CAS#: 2530-26-9 [amp.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(2530-26-9) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitropyridine is a pivotal heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the presence of the electron-withdrawing nitro group on the pyridine (B92270) ring, govern its reactivity and make it a versatile intermediate.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Physical Properties

This compound is a white to yellow crystalline solid at room temperature.[2][3] It is soluble in organic solvents such as methanol.[2][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₄N₂O₂ | [1][2][3] |

| Molecular Weight | 124.10 g/mol | [2][5][6] |

| Appearance | White to yellow powder or needle-like crystals | [2][3][4] |

| Melting Point | 35-42 °C | [1][2][3][7] |

| Boiling Point | 216-217 °C at 760 mmHg | [2][3][4] |

| Density | ~1.3 g/cm³ | [3] |

| pKa | 0.79 (+1) at 25°C | [4][8] |

| Solubility | Soluble in methanol | [2][4] |

| Flash Point | 85 - 107.2 °C | [4][7] |

| Refractive Index | ~1.567 | [3][4] |

Spectroscopic Properties

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Observations | References |

| ¹H NMR | Spectra available, detailed peak assignments would require specific solvent and frequency information. | [9] |

| ¹³C NMR | Spectra available, detailed peak assignments would require specific solvent and frequency information. | [5][10] |

| Infrared (IR) Spectroscopy | FTIR spectra available, showing characteristic peaks for the nitro group and the pyridine ring. | [5][11] |

| Mass Spectrometry (MS) | GC-MS data available, consistent with a molecular weight of 124.10 g/mol . | [5] |

| Raman Spectroscopy | FT-Raman spectra available. | [5] |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the influence of the electron-withdrawing nitro group, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic substitution.

Electrophilic Aromatic Substitution

Electrophilic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is further exacerbated by the nitro group. When forced under harsh conditions, substitution is directed to the 3- and 5-positions relative to the ring nitrogen, as this avoids the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom.

Nucleophilic Aromatic Substitution

The presence of the nitro group at the 3-position activates the pyridine ring to nucleophilic attack, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). The nitro group can be displaced by strong nucleophiles. This reactivity is a cornerstone of its utility in synthesis.

Caption: Logical diagram of the electrophilic and nucleophilic reactivity of this compound.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Direct nitration of pyridine often results in low yields. A more effective method involves the nitration of pyridine followed by treatment with sulfur dioxide or sodium bisulfite.

Protocol: Nitration of Pyridine with Dinitrogen Pentoxide and subsequent reaction with SO₂/H₂O [5]

-

Reaction Setup: In a well-ventilated fume hood, cool a solution of pyridine in an organic solvent (e.g., dichloromethane) in an ice bath.

-

Nitration: Slowly add a solution of dinitrogen pentoxide (N₂O₅) in the same solvent to the pyridine solution while maintaining the low temperature. This reaction forms the N-nitropyridinium ion.

-

Reaction with SO₂/H₂O: To the solution containing the N-nitropyridinium ion, add an aqueous solution of sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃).

-

Work-up: Stir the reaction mixture, then separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

Spectroscopic Analysis

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

General Protocol for Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, an IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR-FTIR, a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound (e.g., N-O stretching for the nitro group, C=N and C=C stretching for the pyridine ring).

Role in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[3] The nitro group can be readily reduced to an amino group, which can then be further functionalized. Additionally, the activated pyridine ring allows for the introduction of various substituents through nucleophilic substitution, leading to the creation of diverse molecular scaffolds for drug discovery.[1][12]

Caption: Role of this compound as an intermediate in the synthesis of bioactive molecules.

Safety Information

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation and serious eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or in a fume hood.[2]

Conclusion

This compound is a chemical compound with a well-defined set of physical and chemical properties that make it a valuable reagent in organic synthesis. Its reactivity, particularly its susceptibility to nucleophilic substitution and the ability to reduce the nitro group, provides a versatile platform for the synthesis of a wide array of functionalized pyridine derivatives with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. scribd.com [scribd.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitropyridine, a key intermediate in pharmaceutical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.55 | d | 2.5 | H-2 |

| 8.85 | dd | 4.7, 1.5 | H-6 |

| 8.45 | ddd | 8.3, 2.5, 1.5 | H-4 |

| 7.65 | dd | 8.3, 4.7 | H-5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.8 | C-2 |

| 146.0 | C-6 |

| 135.5 | C-4 |

| 133.7 | C-3 |

| 124.5 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are listed below.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1580, 1480, 1420 | Medium to Strong | Aromatic C=C Bending |

| 1530 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 830 | Strong | C-N Stretch |

| 740 | Strong | Out-of-plane C-H Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectral data for this compound are presented below.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 94 | 30 | [M - NO]⁺ |

| 78 | 85 | [M - NO₂]⁺ (Pyridinium Cation) |

| 51 | 60 | [C₄H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: 3.0 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Acquisition Time: 1.5 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

-

Temperature: 298 K

Data Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of solid this compound was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Data Processing: The spectrum of a pure KBr pellet was recorded as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 70 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40 - 400 m/z.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound is illustrated in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

3-Nitropyridine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-nitropyridine. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and safe handling of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. These parameters are critical for understanding the compound's behavior and for the development of analytical methodologies.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₂ | [1][2] |

| Molecular Weight | 124.10 g/mol | [2][3] |

| CAS Number | 2530-26-9 | [1][2] |

| Appearance | Pale brown or light yellow solid/crystal | [1][4] |

| Melting Point | 35-40 °C | [2] |

| Flash Point | 107.2 °C (225.0 °F) | [2] |

| Purity | ≥ 99% (GC) | [1] |

Stability Profile and Storage Conditions

Proper storage and handling are paramount to maintaining the stability and purity of this compound. While specific, quantitative stability data under various stress conditions are not extensively available in public literature, the following guidelines are derived from safety data sheets and general chemical principles.

Recommended Storage Conditions:

| Condition | Recommendation | Source |

| Temperature | Store in a cool, dry place. Recommended temperatures vary by supplier, ranging from 0-8°C to 10-25°C .[1][5] For long-term storage, refrigeration is advisable. | [1][5] |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible.[6] | [6] |

| Container | Keep container tightly closed.[6] | [6] |

| Light | Store away from direct sunlight and other sources of UV radiation. | [7] |

Incompatible Materials and Conditions to Avoid:

To prevent degradation and hazardous reactions, this compound should be stored away from the following:

Hazardous Decomposition Products:

Upon decomposition, this compound can release toxic fumes and gases, including:

Experimental Protocols for Stability Assessment

The following is a generalized experimental protocol for assessing the stability of this compound, based on established guidelines for chemical and pharmaceutical stability testing.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 70°C for 48 hours.

-

Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life and appropriate long-term storage conditions.

Methodology:

-

Sample Storage: Store multiple batches of this compound in the proposed long-term storage containers at the recommended storage conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).

-

Testing Intervals: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Parameters to Test:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

Moisture content

-

-

Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf-life.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.

Caption: A logical workflow for the stability assessment of this compound.

Factors Affecting this compound Stability

This diagram outlines the key environmental and chemical factors that can impact the stability of this compound.

Caption: Key factors influencing the stability of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. stabilityhub.com [stabilityhub.com]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. www3.paho.org [www3.paho.org]

- 10. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]

The Strategic Role of 3-Nitropyridine in Medicinal Chemistry: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Versatile Use of 3-Nitropyridine as a Precursor in the Synthesis of Novel Therapeutics.

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocyclic motif. Among the various functionalized pyridines, this compound and its derivatives have emerged as exceptionally versatile precursors for the synthesis of a wide array of biologically active molecules. The electron-withdrawing nature of the nitro group activates the pyridine ring, making it amenable to a variety of chemical transformations crucial for the construction of complex drug candidates. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative biological data of derived compounds, and the signaling pathways they target.

Key Synthetic Transformations of this compound

The reactivity of the this compound core allows for a range of synthetic modifications, making it a valuable starting point for drug discovery programs. Key transformations include nucleophilic aromatic substitution, reduction of the nitro group, and various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. This allows for the displacement of leaving groups, such as halogens, or even the direct substitution of a hydrogen atom in some cases (Vicarious Nucleophilic Substitution).

Experimental Protocol: Synthesis of 2-Amino-3-nitropyridine (B1266227) from 2-Chloro-3-nitropyridine (B167233)

This protocol details the nucleophilic aromatic substitution of the chloride in 2-chloro-3-nitropyridine with ammonia (B1221849).

-

Materials: 2-chloro-3-nitropyridine, aqueous ammonia solution.

-

Procedure:

-

A sealed tube is charged with 2-chloro-3-nitropyridine (1.0 equivalent).

-

An excess of aqueous ammonia solution (e.g., 20 equivalents) is added to the sealed tube.

-

The reaction mixture is heated to 90 °C and stirred for 16 hours.

-

After the reaction is complete, the mixture is cooled to 0 °C.

-

The resulting yellow solid product, 3-nitropyridin-2-amine, is collected by filtration.[1]

-

This straightforward reaction provides a key intermediate for the synthesis of various bioactive compounds, including kinase inhibitors.

Reduction of the Nitro Group

The nitro group of this compound derivatives can be readily reduced to an amino group, providing a crucial handle for further functionalization, such as amide bond formation or the construction of fused heterocyclic systems.

Experimental Protocol: Reduction of 2-Amino-5-bromo-3-nitropyridine (B172296)

This procedure describes the reduction of a nitropyridine derivative using iron powder in an acidic medium.

-

Materials: 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, water, concentrated hydrochloric acid.

-

Procedure:

-

A flask fitted with a reflux condenser is charged with 2-amino-5-bromo-3-nitropyridine (1.0 equivalent), reduced iron (an excess, e.g., 10 equivalents), 95% ethanol, and water.

-

A catalytic amount of concentrated hydrochloric acid is added.

-

The mixture is heated on a steam bath for 1 hour.

-

The iron is removed by filtration and washed with hot 95% ethanol.

-

The combined filtrate and washings are evaporated to dryness.

-

The residue is recrystallized from water to yield 2,3-diamino-5-bromopyridine.[2]

-

Cross-Coupling Reactions

Halogenated 3-nitropyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or vinyl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halo-nitropyridine Derivative

This general protocol outlines the Suzuki-Miyaura coupling of a halo-nitropyridine with an arylboronic acid.

-

Materials: Halo-nitropyridine (e.g., 2-chloro-3-nitropyridine, 1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), base (e.g., K2CO3, 2.0 equivalents), and a suitable solvent system (e.g., 1,4-dioxane/water).

-

Procedure:

-

A flame-dried flask is charged with the halo-nitropyridine, arylboronic acid, palladium catalyst, and base.

-

The flask is purged with an inert gas (e.g., argon).

-

A deoxygenated solvent system is added.

-

The reaction mixture is heated to a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours), and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and water is added.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

-

Synthesis of Bioactive Molecules from this compound Precursors

The synthetic versatility of this compound has been harnessed to create a diverse range of molecules with significant therapeutic potential.

Kinase Inhibitors

A number of potent kinase inhibitors have been synthesized using this compound derivatives as key building blocks.

Workflow for the Synthesis of JAK2 Inhibitors

Microtubule-Targeting Agents

Recent studies have identified this compound analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects. These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine (B1669291) site on tubulin.[3][4][5][6]

Workflow for the Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad range of biological activities. They can be synthesized from 2-amino-3-nitropyridine derivatives.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of various compounds synthesized from this compound precursors, providing a comparative overview of their potency.

| Compound Class | Target | Specific Compound Example | IC50 (nM) | Cell Line | Reference |

| Pyridine Derivatives | CDK2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 240 | - | [7] |

| Pyrazolopyridines | CDK2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 650 | - | [7] |

| Thienopyridines | IKKβ | Varies | Varies | - | [8] |

| Pyrimidine Derivatives | VEGFR-2 | Varies | Varies | HepG2, UO-31 | [9] |

| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | Compound 5k | 40-204 | - | [10] |

| Compound | Cell Line | IC50 (µM) | Reference |

| Thiazolopyrimidine derivative | PC-3 | 66.6 ± 3.6 | [9] |

| Thiazolopyrimidine derivative | HCT-116 | 60.9 ± 1.8 | [9] |

| Pyrimidine N-oxide derivative | Breast adenocarcinoma | Varies | [11] |

| 1,3,4-oxadiazole-pyrimidine acetamide | A549 | < 3.9 | [12] |

| Quinoxaline-pyrrolidine-azo hybrid | Varies | 26.57 - 84.84 | [13] |

Signaling Pathways Targeted by this compound Derivatives

Understanding the mechanism of action of novel drug candidates is crucial. Many compounds derived from this compound exert their effects by modulating key signaling pathways implicated in diseases such as cancer.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[14][15][16][17][18] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, and invasion.[5][19][20] Aberrant c-Met signaling is a key driver in many human cancers, making it an attractive therapeutic target.

p70S6K Signaling Pathway

The p70 ribosomal S6 kinase (p70S6K) is a downstream effector of the PI3K/AKT/mTOR signaling pathway and plays a crucial role in regulating protein synthesis, cell growth, and proliferation.

Conclusion

This compound and its derivatives are undeniably valuable and versatile precursors in medicinal chemistry. The strategic placement of the nitro group facilitates a wide range of chemical transformations, enabling the efficient synthesis of complex molecular architectures with diverse biological activities. The examples provided in this guide highlight the successful application of this compound-based strategies in the development of potent kinase inhibitors and microtubule-targeting agents. As the demand for novel therapeutics continues to grow, the utility of this compound as a key building block in drug discovery is set to expand further, offering a rich platform for the generation of next-generation medicines.

References

- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]

- 2. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 14. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Deep Dive into the Computational Analysis of 3-Nitropyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a nitro group, as seen in 3-nitropyridine and its derivatives, significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Computational chemistry offers a powerful lens to investigate these properties at an atomic level, providing insights that are crucial for rational drug design and the development of novel materials.

This technical guide provides a comprehensive overview of the computational methods used to study the structure and electronic properties of this compound derivatives. Due to a greater availability of detailed published data, this paper will focus on 2-amino-3-nitropyridine (B1266227) (ANP) as a representative molecule to illustrate the application and outcomes of these theoretical studies. The methodologies and analyses presented here are broadly applicable to this compound and its other analogs.

Computational Methodologies

The foundation of modern computational studies on molecular structures like this compound derivatives lies in quantum chemical calculations. Density Functional Theory (DFT) is a prominently used method, striking an effective balance between computational cost and accuracy.

Experimental and Computational Protocols

Geometry Optimization: The initial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic structure and forces on each atom, iteratively adjusting their positions until a minimum energy structure is found.

A typical protocol involves:

-

Model Building: An initial 3D structure of the molecule is constructed.

-

Optimization: The geometry is optimized using a selected level of theory. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2]

-

Frequency Analysis: To ensure the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable conformation.[2]

The calculations for the data presented in this guide for 2-amino-3-nitropyridine were performed using the Gaussian 03W software package. The geometry was optimized using both DFT (B3LYP) and ab-initio (MP2) methods with the 6-311++G(d,p) basis set, assuming a Cs point group symmetry.[1] It's important to note that theoretical calculations typically model the molecule in an isolated gaseous phase, which can lead to slight deviations from experimental data obtained from molecules in a solid crystalline state.[1][3]

Molecular Structure Analysis

Computational geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric properties.

Bond Lengths and Angles

The tables below summarize the calculated geometrical parameters for 2-amino-3-nitropyridine using the B3LYP and MP2 methods with a 6-311++G(d,p) basis set.

Table 1: Selected Bond Lengths (Å) of 2-amino-3-nitropyridine [1]

| Bond | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

| C2-N1 | 1.345 | 1.353 |

| C6-N1 | 1.340 | 1.346 |

| C3-C2 | 1.424 | 1.429 |

| C4-C3 | 1.396 | 1.408 |

| C5-C4 | 1.385 | 1.393 |

| C6-C5 | 1.388 | 1.394 |

| N7-C2 | 1.356 | 1.365 |

| N8-C3 | 1.455 | 1.464 |

| O9-N8 | 1.233 | 1.246 |

| O10-N8 | 1.233 | 1.246 |

| H11-C6 | 1.082 | 1.082 |

| H12-C5 | 1.083 | 1.083 |

| H13-C4 | 1.084 | 1.084 |

| H14-N7 | 1.011 | 1.013 |

| H15-N7 | 1.015 | 1.017 |

Table 2: Selected Bond Angles (°) of 2-amino-3-nitropyridine [1]

| Angle | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

| C6-N1-C2 | 117.8 | 117.7 |

| N1-C2-C3 | 123.3 | 123.4 |

| C2-C3-C4 | 117.5 | 117.4 |

| C3-C4-C5 | 120.3 | 120.0 |

| C4-C5-C6 | 119.5 | 119.6 |

| C5-C6-N1 | 121.6 | 121.8 |

| N7-C2-N1 | 116.1 | 115.9 |

| N8-C3-C2 | 122.9 | 122.6 |

| O9-N8-O10 | 123.7 | 123.4 |

| H14-N7-H15 | 117.8 | 117.2 |

Electronic Properties Analysis

The electronic nature of a molecule, governed by the distribution of its electrons, is a key determinant of its chemical reactivity and interaction with biological targets.

Mulliken Atomic Charges

Mulliken population analysis is a method to estimate the partial atomic charges in a molecule, providing insight into the electrostatic potential and identifying electron-rich and electron-deficient centers.[4]

Table 3: Natural Atomic Charges (e) of 2-amino-3-nitropyridine (B3LYP/6-311++G(d,p)) [1]

| Atom | Charge (e) |

| N1 | -0.690 |

| C2 | 0.281 |

| C3 | 0.110 |

| C4 | -0.252 |

| C5 | -0.165 |

| C6 | -0.160 |

| N7 | -0.814 |

| N8 | 0.380 |

| O9 | -0.400 |

| O10 | -0.400 |

| H11 | 0.245 |

| H12 | 0.231 |

| H13 | 0.234 |

| H14 | 0.400 |

| H15 | 0.395 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.[5]

For 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule.[1]

Table 4: Frontier Orbital Energies of 2-amino-3-nitropyridine [1]

| Parameter | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

| HOMO Energy (eV) | -6.82 | -7.21 |

| LUMO Energy (eV) | -2.15 | -1.52 |

| Energy Gap (ΔE) | 4.67 | 5.69 |

Vibrational Spectroscopy Analysis

Theoretical vibrational frequency calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be compared with experimental data to confirm the molecular structure and assign spectral bands. For 2-amino-3-nitropyridine, calculations at the B3LYP and MP2 levels show good agreement with experimental IR data, with minor discrepancies attributed to intermolecular interactions in the solid state, which are not accounted for in the gas-phase calculations.[1]

Conclusion

Computational studies provide a robust and insightful framework for understanding the structural and electronic properties of this compound and its derivatives. Through methods like DFT, researchers can accurately predict molecular geometries, charge distributions, and frontier orbital energies. This information is paramount for predicting chemical reactivity, understanding intermolecular interactions, and guiding the synthesis of new molecules with desired properties for applications in drug development and materials science. The data on 2-amino-3-nitropyridine serves as a clear example of the depth and utility of such theoretical investigations.

References

The Role of 3-Nitropyridine in Modern Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

3-Nitropyridine, a readily available pyridine (B92270) derivative, has emerged as a versatile building block in organic synthesis. Its unique electronic properties, characterized by the strongly electron-withdrawing nitro group, render the pyridine ring susceptible to a variety of chemical transformations. This guide provides an in-depth review of the applications of this compound in catalysis, not as a catalyst or ligand itself, but primarily as a key substrate in synthetically valuable, metal-catalyzed reactions. We will delve into detailed experimental protocols, present quantitative data from pivotal studies, and visualize reaction pathways and workflows to offer a comprehensive resource for professionals in chemical and pharmaceutical development.

Palladium-Catalyzed Direct C-H Arylation

A significant application of this compound is its use as a substrate in palladium-catalyzed direct C-H arylation reactions. The electron-deficient nature of the pyridine ring facilitates C-H activation, allowing for the formation of C-C bonds with various aryl halides. This methodology provides a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Data Presentation: C-H Arylation of this compound with Bromoarenes

| Entry | Bromoarene | Product | Yield (%)[1] |

| 1 | Bromobenzene | 4-Phenyl-3-nitropyridine | 71 |

| 2 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-3-nitropyridine | 75 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-3-nitropyridine | 66 |

| 4 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-3-nitropyridine | 70 |

| 5 | 1-Bromo-3-methoxybenzene | 4-(3-Methoxyphenyl)-3-nitropyridine | 72 |

| 6 | 2-Bromonaphthalene | 4-(Naphthalen-2-yl)-3-nitropyridine | 68 |

Reaction Conditions: this compound (0.5 mmol), bromoarene (1.0 mmol), Pd(OAc)₂ (5 mol %), P(n-Bu)Ad₂ (10 mol %), Ag₂CO₃ (1.0 equiv.), PivOH (30 mol %) in toluene (B28343) at 130 °C for 24 h.

Experimental Protocol: General Procedure for C-H Arylation

A sealable reaction tube is charged with this compound (0.5 mmol, 1.0 equiv.), the corresponding bromoarene (1.0 mmol, 2.0 equiv.), palladium(II) acetate (B1210297) (5.6 mg, 0.025 mmol, 5 mol %), di(1-adamantyl)-n-butylphosphine (17.9 mg, 0.05 mmol, 10 mol %), silver(I) carbonate (138 mg, 0.5 mmol, 1.0 equiv.), and pivalic acid (15.3 mg, 0.15 mmol, 30 mol %). Toluene (1.0 mL) is added, and the tube is sealed. The reaction mixture is then heated at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-3-nitropyridine product.[1]

Visualization: C-H Arylation Workflow

Caption: Experimental workflow for the Pd-catalyzed C-H arylation of this compound.

Suzuki-Miyaura Cross-Coupling

While direct C-H activation is powerful, the Suzuki-Miyaura cross-coupling remains a cornerstone of C-C bond formation. In this context, halogenated 3-nitropyridines, such as 3-bromo-5-nitropyridine (B95591), are valuable substrates for creating biaryl compounds, which are prevalent motifs in medicinal chemistry.

Experimental Protocol: Synthesis of 3-Nitro-5-phenylpyridine

Materials:

-

3-Bromo-5-nitropyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

Procedure: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitropyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.). Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. Anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) are added via syringe. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).[2]

Workup and Purification: Once the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford pure 3-nitro-5-phenylpyridine.[2]

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Diarylamine Synthesis

The formation of C-N bonds is crucial in the synthesis of pharmaceuticals and materials. This compound can serve as a nitrogen source in copper-catalyzed cross-coupling reactions with aryl boronic acids to construct diarylamines. This transformation proceeds via a proposed nitrosoarene intermediate.[3][4]

Data Presentation: Cu-Catalyzed Coupling of Nitroarenes and Boronic Acids

| Entry | Nitroarene | Aryl Boronic Acid | Product | Yield (%)[3] |

| 1 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Chloro-N-phenylaniline | 85 |

| 2 | 1-Nitro-4-(trifluoromethyl)benzene | Phenylboronic acid | N-Phenyl-4-(trifluoromethyl)aniline | 80 |

| 3 | This compound | Phenylboronic acid | N-Phenylpyridin-3-amine | 75 |

| 4 | 1-Nitro-3-(trifluoromethoxy)benzene | (4-Methoxyphenyl)boronic acid | 4-Methoxy-N-(3-(trifluoromethoxy)phenyl)aniline | 78 |

| 5 | 1-Nitro-2-(trifluoromethyl)benzene | Phenylboronic acid | N-Phenyl-2-(trifluoromethyl)aniline | 88 |

Reaction Conditions: Nitroarene (0.5 mmol), aryl boronic acid (0.75 mmol), Cu(OAc)₂ (5 mol %), dppb (10 mol %), PhSiH₃ (1.5 mmol) in MeCN/Toluene at 60 °C.

Experimental Protocol: General Procedure for Diarylamine Synthesis